Magnesium ionophore II

Beschreibung

BenchChem offers high-quality Magnesium ionophore II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium ionophore II including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

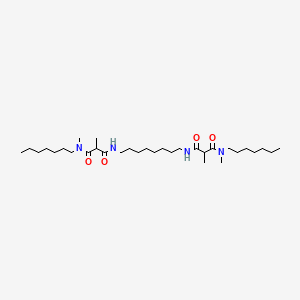

IUPAC Name |

N-heptyl-N'-[8-[[3-[heptyl(methyl)amino]-2-methyl-3-oxopropanoyl]amino]octyl]-N,2-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62N4O4/c1-7-9-11-17-21-25-35(5)31(39)27(3)29(37)33-23-19-15-13-14-16-20-24-34-30(38)28(4)32(40)36(6)26-22-18-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,33,37)(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJQHTUZRJEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)C(C)C(=O)NCCCCCCCCNC(=O)C(C)C(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922871 | |

| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119110-37-1 | |

| Record name | Eth 5214 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119110371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Magnesium ionophore II

An In-depth Technical Guide to Magnesium Ionophore II

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies

Introduction: The Critical Role of Magnesium and the Advent of Selective Ionophores

Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and plays a fundamental role in a vast array of physiological and biochemical processes.[1][2] It is an essential cofactor for hundreds of enzymes, is critically involved in ATP utilization, and contributes to the stabilization of nucleic acids and proteins.[2] Consequently, the precise measurement and control of magnesium concentrations are paramount in biomedical research, clinical diagnostics, and drug development.

Ionophores are lipophilic molecules that can reversibly bind ions and facilitate their transport across lipid membranes.[3] This unique property makes them indispensable tools for creating ion-selective electrodes (ISEs) and for studying ion fluxes in cellular systems.[3][4] Magnesium ionophore II, also known by its developmental name ETH 5214, is a synthetic neutral ionophore that has emerged as a highly valuable tool for the selective recognition of magnesium ions.[5][6] Its high selectivity for Mg²⁺ over other biologically prevalent cations, such as Ca²⁺, Na⁺, and K⁺, has made it a cornerstone in the development of reliable magnesium-selective sensors and a valuable probe for investigating the intricate roles of magnesium in cellular signaling and homeostasis.[7][8]

This guide provides a comprehensive technical overview of Magnesium ionophore II, detailing its chemical and physical properties, mechanism of action, and key applications. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also actionable experimental protocols.

Chemical and Physical Properties of Magnesium Ionophore II

Magnesium ionophore II is a synthetic, neutral ion carrier specifically designed for the complexation of magnesium ions.[5] Its chemical structure and physical characteristics are pivotal to its function and are summarized below.

| Property | Value |

| IUPAC Name | N,N′′-Octamethylene-bis(N′-heptyl-N′-methyl-methylmalonamide) |

| Synonyms | ETH 5214 |

| CAS Number | 119110-37-1[5][6][9] |

| Molecular Formula | C₃₂H₆₂N₄O₄[5][6] |

| Molecular Weight | 566.86 g/mol [5][6] |

| Melting Point | 63-65 °C[6][10] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as THF and plasticizers like NPOE. |

| Storage | Room temperature, under argon.[6][7][11] |

Mechanism of Action and Ion Selectivity

The efficacy of Magnesium ionophore II lies in its ability to selectively encapsulate a magnesium ion within its three-dimensional structure. This process is governed by the principles of coordination chemistry, where the ionophore's oxygen atoms act as Lewis bases, donating electron pairs to the Lewis acidic Mg²⁺ ion.

The lipophilic exterior of the ionophore allows it to be incorporated into hydrophobic membranes, such as the PVC matrix of an ion-selective electrode or a biological membrane. The hydrophilic interior, rich in oxygen atoms from the amide groups, creates a cavity that is sterically and electronically favorable for binding Mg²⁺. The precise arrangement of these coordinating atoms is crucial for its selectivity over other cations.

The selectivity of an ionophore is quantified by its selectivity coefficient (logK). A more negative logK value indicates a higher preference for the primary ion (in this case, Mg²⁺) over an interfering ion. While specific logK values can vary slightly depending on the membrane composition and measurement method, Magnesium ionophore II generally exhibits excellent selectivity for Mg²⁺ over Ca²⁺, Na⁺, and K⁺, which is a significant advantage for measurements in complex biological fluids.[8]

Caption: Components of a typical Magnesium-Selective Electrode setup.

Cellular and Physiological Investigations

Beyond its role in ISEs, Magnesium ionophore II can be used to modulate intracellular magnesium concentrations, providing a powerful tool to study the physiological roles of this important cation. [8]By incorporating the ionophore into the cell membrane, researchers can facilitate the transport of Mg²⁺ into or out of the cell, depending on the experimental conditions. This allows for the investigation of magnesium's involvement in processes such as cell proliferation, apoptosis, and signal transduction. [12]

Caption: Facilitated transport of Mg²⁺ across a cell membrane.

Detailed Experimental Protocols

The following protocols provide a starting point for the practical application of Magnesium ionophore II. It is crucial to optimize these procedures for specific experimental setups and sample matrices.

Preparation of a Magnesium Ionophore II-Based Ion-Selective Membrane

This protocol describes the preparation of a PVC-based membrane for use in a magnesium-selective electrode.

Materials:

-

Magnesium ionophore II (ETH 5214)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

2-Nitrophenyl octyl ether (NPOE) as a plasticizer

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic salt

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in THF to a total volume of approximately 2 mL:

-

Magnesium ionophore II: ~1-2% (w/w)

-

PVC: ~33% (w/w)

-

NPOE: ~64-65% (w/w)

-

KTpClPB: ~0.5-1% (w/w)

-

-

Casting the membrane: Pour the homogenous cocktail into a glass ring (approximately 20 mm diameter) placed on a clean, flat glass plate.

-

Solvent evaporation: Cover the casting setup with a watch glass to allow for slow evaporation of the THF overnight in a dust-free environment.

-

Membrane conditioning: Once the membrane is fully formed and transparent, carefully peel it from the glass plate. Cut a small disc (typically 5-7 mm in diameter) and condition it by soaking in a 0.01 M MgCl₂ solution for at least 24 hours before use.

Calibration of a Magnesium-Selective Electrode

Materials:

-

Magnesium-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Standard solutions of MgCl₂ (e.g., 10⁻⁶ M to 10⁻¹ M)

-

pH/mV meter

Procedure:

-

Assemble the electrode: Place the conditioned membrane into the electrode body and fill it with the internal filling solution (e.g., 0.01 M MgCl₂).

-

Connect to the meter: Connect the magnesium-selective electrode and the reference electrode to the pH/mV meter.

-

Generate a calibration curve:

-

Start with the most dilute MgCl₂ standard solution.

-

Immerse the electrodes in the solution and stir gently.

-

Record the stable potential (mV) reading.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for each standard solution, moving from the most dilute to the most concentrated.

-

-

Plot the data: Plot the recorded potential (mV) on the y-axis against the logarithm of the magnesium ion activity (or concentration) on the x-axis. The resulting graph should be linear over a certain concentration range, and the slope should be close to the theoretical Nernstian value of +29.6 mV per decade for a divalent cation at 25 °C.

Handling and Safety Considerations

Magnesium ionophore II is intended for research use only. [5]Standard laboratory safety practices should be followed when handling this compound. It is recommended to wear gloves, safety glasses, and a lab coat. The material should be stored in a tightly sealed container, preferably under an inert atmosphere like argon, at room temperature. [6][7][11]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

Magnesium ionophore II (ETH 5214) stands out as a highly effective and selective tool for the detection and study of magnesium ions. Its well-defined chemical properties and predictable behavior have made it a staple in the fields of analytical chemistry, cell biology, and physiology. The development of robust magnesium-selective electrodes based on this ionophore has significantly advanced our ability to accurately measure magnesium levels in complex biological and environmental samples. [7][8]Furthermore, its application in cellular studies continues to provide valuable insights into the multifaceted roles of magnesium in maintaining cellular health and function.

Future research will likely focus on the development of new generations of magnesium ionophores with even greater selectivity and sensitivity. Additionally, the integration of these ionophores into novel sensor platforms, such as miniaturized and implantable devices, holds great promise for real-time, in vivo monitoring of magnesium dynamics, which could revolutionize our understanding of magnesium homeostasis in health and disease.

References

-

Research Scientific. MAGNESIUM IONOPHORE II. [Link]

-

MySkinRecipes. Magnesium ionophore II. [Link]

-

ChemBK. MAGNESIUM IONOPHORE II. [Link]

-

Gisela, G., et al. (1991). Estimation of intracellular free magnesium using ion-selective microelectrodes: evidence for an Na/Mg exchange mechanism in skeletal muscle. Magnesium and Trace Elements, 10(2-4), 67-79. [Link]

-

MySkinRecipes. Magnesium ionophore II. [Link]

-

Wikipedia. Ionophore. [Link]

-

Wolf, F. I., & Cittadini, A. (2003). CELLULAR MAGNESIUM HOMEOSTASIS. Magnesium Research, 16(2), 119-127. [Link]

-

PubChem. Magnesium ion. [Link]

-

Ishii, T., et al. (2018). Functional roles of Mg 2+ binding sites in ion-dependent gating of a Mg 2+ channel, MgtE, revealed by solution NMR. eLife, 7, e31596. [Link]

-

Anconelli, L., et al. (2025). Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye. STAR Protocols, 6(3), 103956. [Link]

-

Ferioli, M. E., et al. (2019). Effect of magnesium on the cell cycle progression of SaOS-2 cells. Magnesium Research, 32(4), 115-123. [Link]

Sources

- 1. Magnesium ion | Mg+2 | CID 888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional roles of Mg2+ binding sites in ion-dependent gating of a Mg2+ channel, MgtE, revealed by solution NMR | eLife [elifesciences.org]

- 3. Ionophore - Wikipedia [en.wikipedia.org]

- 4. agscientific.com [agscientific.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Magnesium ionophore II [myskinrecipes.com]

- 8. Estimation of intracellular free magnesium using ion-selective microelectrodes: evidence for an Na/Mg exchange mechanism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. chembk.com [chembk.com]

- 11. Magnesium ionophore II [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

Unable to Identify Compound "ETH 5214" for Technical Guide Generation

Following a comprehensive search of publicly available scientific and technical literature, we have been unable to identify a specific chemical compound, drug candidate, or biological sensor designated as "ETH 5214."

The initial search queries for "ETH 5214" and related terms such as its discovery, synthesis, and mechanism of action did not yield any specific results for a compound with this name within the requested context of a technical guide for researchers.

The search results included several unrelated topics:

-

Financial data where "ETH" is the ticker symbol for the cryptocurrency Ethereum.

-

Scientific publications on genetically encoded calcium indicators, none of which are named "ETH 5214"[1][2][3][4][5].

-

Information on a different compound named "TC-5214," which is a neuronal nicotinic receptor modulator[6].

-

General information about research in chemical synthesis at ETH Zurich, a prominent technical university[7].

Without a clear identification of the molecular entity "ETH 5214," it is not possible to proceed with the creation of an in-depth technical guide as requested. The core requirements, including detailing the discovery, synthesis protocols, mechanism of action, and experimental data, are contingent on the existence of a known compound with this designation in the scientific domain.

We recommend verifying the name and designation of the compound of interest. It is possible that "ETH 5214" may be an internal project code not yet disclosed in public literature, a new compound with limited available data, or a typographical error. Should a corrected or alternative designation be available, we would be pleased to attempt a new search and generate the requested technical guide.

Sources

- 1. A green lifetime biosensor for calcium that remains bright over its full dynamic range | eLife [elifesciences.org]

- 2. A green lifetime biosensor for calcium that remains bright over its full dynamic range [elifesciences.org]

- 3. A green lifetime biosensor for calcium that remains bright over its full dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of bioactive natural products – Pharmaceutical Biology | ETH Zurich [pharmaceutical-biology.ethz.ch]

An In-Depth Technical Guide to the Selectivity of Magnesium Ionophore II

Introduction: The Critical Role of Magnesium and the Analytical Challenge

Magnesium (Mg²⁺) is the second most abundant intracellular cation and a crucial cofactor for hundreds of enzymatic reactions, including those central to ATP metabolism, DNA stability, and neuromuscular function.[1] Its physiological importance necessitates precise and reliable methods for its quantification in complex biological matrices like blood serum and intracellular fluid.[2][3] However, the selective measurement of Mg²⁺ is analytically challenging due to the presence of other highly abundant cations, most notably calcium (Ca²⁺), which shares similar charge and ionic radius.[2]

Ion-selective electrodes (ISEs) based on neutral carrier ionophores have emerged as a powerful tool for such measurements.[2][4] An ionophore is a lipophilic molecule that reversibly binds a specific ion, facilitating its transport across a hydrophobic membrane.[5] The selectivity of the electrode is fundamentally determined by the ionophore's intrinsic affinity for the target ion over others.[5] This guide provides a deep dive into the selectivity of Magnesium Ionophore II (also known as ETH 5214), a widely used neutral carrier for the potentiometric sensing of magnesium ions.

Magnesium Ionophore II: Structure and Mechanism of Selective Recognition

Magnesium Ionophore II is a synthetic, neutral ionophore with the chemical name N,N''-Octamethylenebis(N'-heptyl-N'-methyl-methylmalonamide).[6][7] Its structure is meticulously designed to create a coordination cavity that is sterically and electronically optimized for the Mg²⁺ ion.

The molecule consists of two malonamide units linked by an octamethylene chain. This flexible backbone allows the ionophore to fold around the target cation, forming a three-dimensional complex. The oxygen atoms of the amide carbonyl groups act as Lewis basic sites, coordinating with the positively charged Mg²⁺ ion. The surrounding alkyl groups (heptyl and methyl) create a hydrophobic exterior, rendering the entire Mg²⁺-ionophore complex lipid-soluble.[5] This lipophilicity is essential for its function within the PVC membrane of an ion-selective electrode.

The selectivity for Mg²⁺ over other cations, particularly Ca²⁺, arises from the precise fit and coordination geometry. The smaller ionic radius of Mg²⁺ allows for an optimal fit within the cavity formed by the ionophore, leading to a more stable complex compared to the larger Ca²⁺ ion.

Visualizing the Binding Mechanism

The following diagram illustrates the conceptual mechanism of how Magnesium Ionophore II selectively encapsulates a magnesium ion within a hydrophobic membrane.

Caption: Selective binding of Mg²⁺ by Magnesium Ionophore II.

Quantifying Selectivity: The Potentiometric Selectivity Coefficient

The preference of an ISE for the primary ion (A, in this case, Mg²⁺) over an interfering ion (B, e.g., Ca²⁺) is quantified by the potentiometric selectivity coefficient, KpotA,B. This value is derived from the Nikolsky-Eisenman equation, which describes the electrode's potential in a mixed solution.[8][9]

A smaller KpotA,B value signifies greater selectivity for the primary ion A over the interfering ion B.[9] The selectivity coefficient is commonly expressed in a logarithmic form (log KpotA,B). A more negative log value indicates better selectivity. For example, a log KpotMg,Ca of -1.3 means the electrode is approximately 20 times more selective for magnesium than for calcium.

Selectivity Coefficient Data for Magnesium Ionophore II

The following table summarizes the potentiometric selectivity coefficients for ISEs based on Magnesium Ionophore II against various common cations. It is important to note that these values can vary slightly depending on the membrane composition and the method used for determination.[10]

| Interfering Ion (B) | Chemical Symbol | Typical log KpotMg,B |

| Calcium | Ca²⁺ | -1.3 |

| Sodium | Na⁺ | -2.1 |

| Potassium | K⁺ | -1.1 |

| Ammonium | NH₄⁺ | -1.2 |

| Lithium | Li⁺ | -1.4 |

| Hydrogen | H⁺ | 1.7 |

Data compiled from supplier technical documentation. Values were determined using the separate solution method (SSM) with 0.1 M solutions of the respective chlorides.

Experimental Determination of Selectivity Coefficients

The reliability of an ionophore is validated through rigorous experimental testing. The Fixed Interference Method (FIM) is a robust and widely recommended approach for determining selectivity coefficients.[8][11] This method involves measuring the electrode's potential in a series of solutions with a constant, fixed background concentration of the interfering ion while varying the concentration of the primary ion.

Step-by-Step Protocol for Selectivity Determination via FIM

This protocol outlines the fabrication of a Magnesium Ionophore II-based ISE and the subsequent determination of its selectivity for Mg²⁺ over Ca²⁺.

Part 1: Preparation of the Mg²⁺-Selective Membrane Cocktail

-

Rationale: The membrane is the heart of the sensor. Its composition determines the electrode's performance. The ionophore provides selectivity, the PVC matrix provides structural integrity, the plasticizer (NPOE) ensures the mobility of components, and the anionic additive (KTpClPB) reduces membrane resistance and improves cation response.

-

Component Weighing: Accurately weigh the membrane components in the following ratio:

-

Magnesium Ionophore II: 1-2% (e.g., 10 mg)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): ~1% (e.g., 10 mg)

-

2-Nitrophenyl octyl ether (NPOE): ~64% (e.g., 640 mg)

-

Poly(vinyl chloride) (PVC), high molecular weight: ~33% (e.g., 330 mg)

-

-

Dissolution: Dissolve the weighed components in approximately 5 mL of a volatile solvent like tetrahydrofuran (THF).

-

Homogenization: Mix thoroughly using a vortex mixer until a clear, homogenous "cocktail" is formed.

Part 2: Fabrication of the Ion-Selective Electrode

-

Casting: Pour the membrane cocktail into a 2 cm diameter glass ring resting on a clean, flat glass plate.

-

Solvent Evaporation: Cover the ring loosely with a watch glass and allow the THF to evaporate slowly over 24-48 hours. This slow evaporation is critical for forming a uniform, mechanically stable membrane.

-

Electrode Assembly:

-

Cut a small disc (approx. 5-7 mm diameter) from the master membrane.

-

Glue this disc to the end of a PVC electrode body using a PVC/THF slurry.

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M MgCl₂).

-

Insert an Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning: Condition the assembled electrode by soaking it in a 0.01 M MgCl₂ solution for at least 12-24 hours before use. This allows the membrane-solution interface to equilibrate.

Part 3: Selectivity Measurement using the Fixed Interference Method (FIM)

-

Prepare Solutions:

-

Interferent Solution: Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M CaCl₂).

-

Primary Ion Stock: Prepare a high-concentration stock solution of the primary ion (e.g., 1 M MgCl₂).

-

-

Cell Assembly: Set up a potentiometric cell consisting of the fabricated Mg²⁺-ISE and a double-junction external reference electrode (e.g., Ag/AgCl).

-

Measurement Procedure:

-

Place the electrodes in a known volume of the interferent solution (0.1 M CaCl₂) and record the stable potential (EMF).

-

Add small, known aliquots of the primary ion stock solution (1 M MgCl₂) into the interferent solution.

-

Record the stable potential after each addition, covering a primary ion concentration range from approximately 10⁻⁶ M to 10⁻¹ M.

-

-

Data Analysis:

-

Plot the measured potential (EMF) versus the logarithm of the Mg²⁺ activity (log aMg²⁺).

-

The resulting graph will show a flat region where the potential is dominated by the interfering Ca²⁺, and a linear (Nernstian) region where the potential responds to Mg²⁺.

-

The selectivity coefficient is calculated from the intersection point of the extrapolated linear portions of this plot.

-

Workflow for Selectivity Measurement

The following diagram outlines the complete workflow for determining the selectivity coefficient of a custom-fabricated ion-selective electrode.

Caption: Experimental workflow for ISE selectivity determination.

Conclusion

Magnesium Ionophore II provides excellent selectivity for magnesium ions, making it a cornerstone of modern potentiometric sensors for clinical and environmental analysis.[3] Its preference for Mg²⁺ over key interfering ions like Ca²⁺, Na⁺, and K⁺ is well-documented and quantifiable through established potentiometric methods. For researchers and developers, a thorough understanding of the principles of ionophore-based selectivity, coupled with rigorous experimental validation as outlined in this guide, is paramount for creating accurate and reliable sensing systems. While highly selective, it is crucial to acknowledge that in complex matrices like blood serum, corrections for interfering ions may still be necessary to achieve the highest degree of accuracy.[12]

References

- Ion-Selective Electrode Methodology.

- Umezawa, Y., et al. POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Pure and Applied Chemistry, vol. 72, no. 10, 2000, pp. 1851–2082.

- Tavakkoli, N., et al. Effect of Interfering Ion Concentration and Method on Potentiometric Selectivity Coefficients of Crown Liquid Membrane Ion Selective Electrodes. Journal of the Chinese Chemical Society, vol. 49, no. 5, 2002, pp. 843-848.

- MAGNESIUM IONOPHORE II. ChemBK.

- Magnesium Ionophore I Product Page. Sigma-Aldrich.

- Selectivity coefficients calculated using the fixed interference method (FIM). PLOS ONE. Figshare.

-

Selectivity coefficients measured by FIM and MPM . ResearchGate. Available at: [Link]

- Magnesium ionophore II. Santa Cruz Biotechnology.

- Magnesium ionophore II. MilliporeSigma.

- Magnesium Ionophores for Ion Selective Electrodes. AG Scientific.

- A Heterogeneous Precipitate Based Magnesium Ion Selective Electrode-Its Preparation and Analytical Application. Oriental Journal of Chemistry.

-

Zhang, W., Jenny, L., & Spichiger, U. E. A Comparison of Neutral Mg2+-Selective Ionophores in Solvent Polymeric Membranes: Complex Stoichiometry and Lipophilicity . Analytical Sciences, vol. 16, no. 1, 2000, pp. 11-18. Available at: [Link]

-

Preparation of a solid-state ion-selective electrode based on polypyrrole conducting polymer for magnesium ion . ResearchGate. Available at: [Link]

-

Ionophore . Wikipedia. Available at: [Link]

- Magnesium ionophore II. MySkinRecipes.

-

Magnesium . StatPearls - NCBI Bookshelf. Available at: [Link]

-

Investigation of Mg²+ -selective electrodes for measurements in biological fluids . ETH Zurich Research Collection. Available at: [Link]

- Selectivity coefficient. HORIBA.

-

Spichiger, U. E., et al. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition . Clinical Chemistry, vol. 36, no. 9, 1990, pp. 1687-92. Available at: [Link]

Sources

- 1. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Magnesium ionophore II [myskinrecipes.com]

- 4. A Heterogeneous Precipitate Based Magnesium Ion Selective Electrode-Its Preparation and Analytical Application – Oriental Journal of Chemistry [orientjchem.org]

- 5. Ionophore - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. publications.iupac.org [publications.iupac.org]

- 9. horiba.com [horiba.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. plos.figshare.com [plos.figshare.com]

- 12. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Membrane Transport of Magnesium Ionophore II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium Ionophore II (ETH 5214) is a highly selective, neutral ion carrier critical for the study of magnesium ion (Mg²⁺) transport across biological membranes and the development of ion-selective electrodes (ISEs). Its efficacy is fundamentally governed by its lipophilicity, a key physicochemical parameter that dictates its ability to partition into the lipid bilayer, form a stable complex with Mg²⁺, and facilitate the ion's translocation. This guide provides a comprehensive technical overview of the relationship between the lipophilicity of Magnesium Ionophore II and its membrane transport mechanism. It delves into the theoretical underpinnings, presents field-proven experimental protocols for characterization, and discusses the broader implications for research and development.

Introduction: The Critical Role of Magnesium and Ionophore-Mediated Transport

Magnesium is the second most abundant intracellular divalent cation and a crucial cofactor in hundreds of enzymatic reactions, including those central to ATP metabolism, DNA stability, and neuromuscular function.[1] Consequently, the precise regulation of Mg²⁺ flux across cellular membranes is vital for homeostasis. In native biological systems, this is managed by a complex network of protein channels and transporters.[2]

Ionophores are relatively small, hydrophobic molecules that can dissolve in lipid membranes and increase the permeability of the membrane to specific ions.[3][4] They are indispensable tools for researchers, enabling the study of ion transport in artificial and cellular systems by mimicking the function of natural transport proteins.[3]

Magnesium Ionophore II (ETH 5214) , with the chemical name N,N′′-Octamethylene-bis(N′-heptyl-N′-methyl-methylmalonamide), is a synthetic neutral carrier renowned for its high selectivity for Mg²⁺ over other biologically relevant cations like Ca²⁺, Na⁺, and K⁺.[5] Its function is not to form a permanent channel but to act as a mobile carrier, a process intrinsically linked to its physicochemical properties.

Physicochemical Properties of Magnesium Ionophore II

Understanding the chemical nature of Magnesium Ionophore II is the first step in appreciating its function.

-

Chemical Structure: C₃₂H₆₂N₄O₄

-

Molecular Weight: 566.87 g/mol [5]

-

Appearance: White to off-white solid

The structure features long heptyl chains that confer a high degree of lipophilicity, while the central amide groups provide the necessary polar coordination sites for binding the Mg²⁺ ion.

The Central Role of Lipophilicity

Lipophilicity, literally "fat-loving," describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[6] It is a critical determinant of a drug or molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7] For an ionophore, lipophilicity governs three crucial steps:

-

Partitioning into the Membrane: The ionophore must first leave the aqueous phase and enter the hydrophobic core of the lipid bilayer.

-

Complex Stability: The lipophilic shield created by the ionophore around the cation stabilizes the complex within the non-polar membrane environment.[4]

-

Mobility within the Membrane: The overall lipophilicity of the ion-ionophore complex dictates its diffusion rate from one side of the membrane to the other.

Lipophilicity is most commonly quantified as the partition coefficient (log P) or the distribution coefficient (log D) .[8]

-

Log P: The ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It applies to the neutral form of the molecule.[7]

-

Log D: The ratio of the sum of all forms of the compound (ionized and un-ionized) in octanol to the sum of all forms in water at a specific pH. For a neutral ionophore like ETH 5214, log P and log D are effectively equivalent.

Mechanism of Membrane Transport

Magnesium Ionophore II operates as a mobile ion carrier . This mechanism involves a multi-step process where the ionophore diffuses across the membrane to facilitate ion translocation down its electrochemical gradient.[3]

The key steps are:

-

Partitioning & Diffusion: The free ionophore, due to its high lipophilicity, partitions into the lipid bilayer and diffuses to the membrane-water interface.

-

Complexation: At the interface, the polar core of the ionophore selectively binds a Mg²⁺ ion, shedding the ion's hydration shell. The stoichiometry of this complex is crucial for selectivity.

-

Translocation: The newly formed Mg²⁺-ionophore complex, which presents a lipophilic exterior, diffuses across the hydrophobic core of the membrane to the opposite interface.

-

Decomplexation: At the other side, the Mg²⁺ ion is released into the aqueous environment.

-

Return Cycle: The now-free ionophore diffuses back across the membrane to its original side, ready to transport another ion.

// Invisible edges for alignment I_in -> I_out [style=invis]; } END_DOT Caption: Mechanism of Mg²⁺ transport by a mobile carrier ionophore.

Experimental Assessment Protocols

To quantitatively assess the properties of Magnesium Ionophore II, standardized experimental protocols are essential. These methods provide the data needed to correlate lipophilicity with transport efficiency.

Protocol 1: Determination of Lipophilicity (log P)

The shake-flask method is the traditional gold standard, but chromatographic methods are often preferred for their speed and lower sample consumption.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[12]

-

Principle (The Why): RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., methanol-water). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating with compounds of known log P values, the log P of the test compound can be determined.[8]

-

Step-by-Step Protocol:

-

System Preparation: Use a C18 column and an isocratic mobile phase (e.g., 80:20 methanol:water). Equilibrate the system until a stable baseline is achieved.

-

Calibration Standards: Prepare solutions of at least 5-7 standards with known log P values that bracket the expected log P of the ionophore.

-

Sample Preparation: Dissolve Magnesium Ionophore II in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run: Inject the standards and the sample onto the HPLC system. Record the retention time (t_R) for each. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0

-

Plot log k of the standards against their known log P values.

-

Perform a linear regression to obtain a calibration curve.

-

Calculate log k for Magnesium Ionophore II and use the regression equation to determine its log P.

-

-

-

Self-Validation: The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.98) and by running a quality control standard of known log P to ensure its value is predicted accurately by the curve.

Protocol 2: Assessment of Membrane Transport

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for evaluating passive membrane transport.[13][14]

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle (The Why): PAMPA measures the rate at which a compound diffuses from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[15] It exclusively measures passive diffusion, making it an ideal model for studying ionophore-mediated transport without the complexity of active transporters. The rate of appearance in the acceptor well is a direct measure of permeability.[16]

-

Step-by-Step Protocol:

-

Membrane Preparation: Coat the filter of a 96-well PAMPA plate (donor plate) with a solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane).

-

Donor Solution: Prepare a buffer solution (e.g., HEPES buffer, pH 7.4) containing a known concentration of MgCl₂ (e.g., 10 mM) and the Magnesium Ionophore II (e.g., 10 µM). Add this to the wells of the donor plate.

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with a fresh buffer solution containing a Mg²⁺-chelating agent (e.g., EDTA) to create a "sink" condition, ensuring a continuous concentration gradient.

-

Assemble Sandwich: Place the donor plate onto the acceptor plate, creating the "sandwich."

-

Incubation: Incubate the sandwich for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, separate the plates and measure the concentration of Mg²⁺ in both the donor and acceptor wells using a suitable analytical method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a fluorescent magnesium indicator.

-

Control Wells (Self-Validation):

-

No Ionophore Control: Run parallel wells containing MgCl₂ but without the ionophore. This establishes the baseline leakiness of the membrane.

-

Membrane Integrity Control: Use a known low-permeability fluorescent marker (e.g., Lucifer Yellow) to ensure the artificial membrane is intact.[15]

-

-

-

Data Analysis: The apparent permeability coefficient (P_app) is calculated using the formula: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [Mg]_A / [Mg]_eq) Where V_D and V_A are volumes of donor/acceptor, A is the membrane area, t is time, [Mg]_A is the acceptor Mg²⁺ concentration, and [Mg]_eq is the equilibrium concentration.

Data Interpretation and Implications

Quantitative Data Summary

While a definitive experimental log P for Magnesium Ionophore II is not widely published, its high efficacy in non-polar polymeric membranes used for ion-selective electrodes strongly implies a high degree of lipophilicity.[5]

| Parameter | Expected Value/Range | Significance |

| Log P | High (Estimated > 5) | Ensures efficient partitioning into and residence within the lipid membrane. |

| P_app (PAMPA) | Significantly > Control | Demonstrates ionophore-dependent facilitation of Mg²⁺ transport. |

| Selectivity | Mg²⁺ >> Ca²⁺ > Na⁺, K⁺ | High selectivity is achieved through optimal fit and coordination within the ionophore's binding pocket.[5] |

Causality and Field-Proven Insights

-

Lipophilicity as a Driver: A direct correlation exists between the lipophilicity of an ionophore and its transport rate, up to a certain point.[17] The heptyl chains of Magnesium Ionophore II are a deliberate design choice to ensure it remains within the membrane to perform its carrier function.

-

The Balance of Polarity and Apolarity: The molecule's genius lies in its dual nature. The non-polar exterior makes it "comfortable" in the lipid environment, while the precisely arranged polar amide groups create a hydrophilic cavity perfectly sized for the Mg²⁺ ion. This balance is what allows it to bridge the gap between the aqueous and lipid worlds.

-

Implications for Drug Development: While ionophores themselves are often too toxic for systemic therapeutic use, they serve as invaluable models for understanding the principles of membrane permeability. The relationship between lipophilicity and transport efficiency observed with ionophores informs the design of new drug candidates, where optimizing membrane passage is key to reaching intracellular targets.[11]

-

Application in Diagnostics: The primary application of Magnesium Ionophore II is in the fabrication of ion-selective electrodes for measuring Mg²⁺ activity in clinical samples like blood serum.[18] Its high lipophilicity ensures it does not leach out of the polymeric membrane of the electrode, guaranteeing a long and stable operational life.

Conclusion

The function of Magnesium Ionophore II as a selective carrier is a masterclass in physical organic chemistry, where molecular structure dictates biological function. Its high lipophilicity is not merely a passive characteristic but the primary engine driving its ability to embed within a lipid bilayer and transport magnesium ions. By understanding the interplay between its lipophilic exterior and polar core, and by employing robust experimental protocols like RP-HPLC and PAMPA, researchers can quantify its performance and leverage its unique properties for critical applications in biomedical research and clinical diagnostics.

References

-

Engineering Lipid Bilayer Membranes for Protein Studies. National Institutes of Health (NIH). Available at: [Link]

-

Black Lipid Membranes: Challenges in Simultaneous Quantitative Characterization by Electrophysiology and Fluorescence Microscopy. Semantic Scholar. Available at: [Link]

-

New Aspects of Bilayer Lipid Membranes for the Analysis of Ion Channel Functions. MDPI. Available at: [Link]

-

MAGNESIUM IONOPHORE II. ChemBK. Available at: [Link]

-

Does Lipophilicity Affect the Effectiveness of a Transmembrane Anion Transporter? Insight From Squaramido-Functionalized Bis(choloyl) Conjugates. PubMed. Available at: [Link]

-

Black lipid membranes | Request PDF. ResearchGate. Available at: [Link]

-

The ion transfer mechanism of the ion transfer across the BLM. ResearchGate. Available at: [Link]

-

Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]

-

PAMPA In Vitro Assay. Charnwood Discovery. Available at: [Link]

-

PAMPA Assay Kits and Supplies. Biocompare. Available at: [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

-

PAMPA Kit - Parallel artificial membrane permeability assay. Pion Inc. Available at: [Link]

-

Principles of Membrane Transport. National Institutes of Health (NIH). Available at: [Link]

-

A Comparison of Neutral Mg2+Selective Ionophores in Solvent Polymeric Membranes: Complex Stoichiometry and Lipophilicity. ResearchGate. Available at: [Link]

-

Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. Available at: [Link]

-

The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. Available at: [Link]

-

Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available at: [Link]

-

Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Available at: [Link]

-

Transport of magnesium across biological membranes. ResearchGate. Available at: [Link]

-

Magnesium transporter. Wikipedia. Available at: [Link]

-

Lipophilicity of acidic compounds: impact of ion pair partitioning on drug design. PubMed. Available at: [Link]

-

Theoretical and experimental exploration of the lipophilicity of zwitterionic drugs in the 1,2-dichloroethane/water system. PubMed. Available at: [Link]

-

Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed. Available at: [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online. Available at: [Link]

-

Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-Dithiole-3-thiones. Asian Journal of Chemistry. Available at: [Link]

-

[Cell membrane transport of magnesium]. PubMed. Available at: [Link]

-

Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum. PubMed. Available at: [Link]

-

Magnesium;2-aminobutanedioate;hydron. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Magnesium transporter - Wikipedia [en.wikipedia.org]

- 3. Principles of Membrane Transport - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sci-hub.box [sci-hub.box]

- 11. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. biocompare.com [biocompare.com]

- 17. Does lipophilicity affect the effectiveness of a transmembrane anion transporter? Insight from squaramido-functionalized bis(choloyl) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Magnesium ionophore II in magnesium sensing

An In-Depth Technical Guide to Magnesium Sensing with Magnesium Ionophore II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium ions (Mg²⁺) are fundamental to a vast array of physiological processes, acting as a critical cofactor in over 300 enzymatic reactions, including those involved in energy metabolism, DNA and RNA synthesis, and maintaining cellular membrane stability.[1][2][3] The accurate measurement of Mg²⁺ concentrations in biological and environmental samples is therefore of paramount importance. This technical guide provides an in-depth exploration of Magnesium Ionophore II (also known as ETH 5214), a highly selective neutral ionophore that has become a cornerstone in the development of electrochemical and optical sensors for magnesium. We will delve into its mechanism of action, provide detailed protocols for the fabrication of ion-selective electrodes (ISEs), discuss practical considerations for its use, and present troubleshooting strategies to ensure reliable and accurate measurements.

The Crucial Role of Magnesium and the Need for Selective Sensing

Magnesium is one of the most abundant cations in living organisms, where it plays a pivotal role in cellular bioenergetics, signal transduction, and neuromuscular functions.[3][4] In mammalian cells, the total magnesium concentration is typically between 17 and 20 mM, with the majority being bound to proteins, nucleic acids, and ATP.[1] The physiologically active form, free ionized magnesium (iMg²⁺), exists in a much lower concentration range, typically 0.5 to 0.7 mM intracellularly.[1][2] Aberrations in magnesium homeostasis have been linked to a variety of pathological conditions, including cardiovascular diseases, diabetes, and neurological disorders.[3][5]

Given the small fraction of free Mg²⁺ and the presence of other highly abundant cations like calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺), the development of sensors with high selectivity for magnesium is a significant analytical challenge.[4][6] This is where Magnesium Ionophore II has proven to be an invaluable tool for researchers and clinicians.

Magnesium Ionophore II (ETH 5214): A Molecular Key for Magnesium

Magnesium Ionophore II is a synthetic, neutral carrier specifically designed to selectively bind and transport magnesium ions across a lipophilic membrane.[7] Its chemical name is N,N''-Octamethylene-bis(N'-heptyl-N'-methyl-methylmalonamide).[][9]

Chemical Properties of Magnesium Ionophore II:

| Property | Value |

| Synonyms | ETH 5214 |

| CAS Number | 119110-37-1[7][][9] |

| Molecular Formula | C₃₂H₆₂N₄O₄[7][][9] |

| Molecular Weight | 566.86 g/mol [7][][9] |

Mechanism of Action and Selectivity

The functionality of Magnesium Ionophore II lies in its unique three-dimensional structure, which creates a coordination cavity perfectly sized for the magnesium ion. The lipophilic exterior of the ionophore allows it to be embedded within a polymer membrane, typically polyvinyl chloride (PVC), which separates the sample solution from the internal reference solution of the sensor.

When the sensor comes into contact with a sample containing magnesium ions, the ionophore at the membrane-sample interface selectively complexes with Mg²⁺. This binding event is a reversible equilibrium, and the extent of complexation is proportional to the concentration (more accurately, the activity) of Mg²⁺ in the sample. This selective binding and transport of charge across the membrane generates a potential difference that can be measured potentiometrically.

The high selectivity of Magnesium Ionophore II for Mg²⁺ over other cations is its most critical feature. This is particularly important in biological fluids like blood serum, where Ca²⁺ concentrations are similar to or higher than Mg²⁺ concentrations.[4][10] However, it's important to note that no ionophore is perfectly selective, and some interference, particularly from Ca²⁺, can occur.[10][11] Therefore, for highly accurate measurements, a correction for calcium interference may be necessary.[10][11]

Selectivity Coefficients:

The selectivity of an ionophore is quantified by the potentiometric selectivity coefficient (KpotMg,M), which describes the preference of the ionophore for the primary ion (Mg²⁺) over an interfering ion (M). A smaller value indicates greater selectivity for Mg²⁺.

| Interfering Ion (M) | Log KpotMg,M |

| Ca²⁺ | -1.3 |

| K⁺ | -1.1 |

| NH₄⁺ | -1.2 |

| Li⁺ | -1.4 |

| Na⁺ | -2.1 |

Data sourced from a typical formulation and may vary with membrane composition.[12]

Application in Potentiometric Sensing: The Magnesium Ion-Selective Electrode (ISE)

The most common application of Magnesium Ionophore II is in the fabrication of ion-selective electrodes (ISEs).[13] An ISE is an electrochemical sensor that measures the activity of a specific ion in a solution.

Principle of Operation

A Mg²⁺-ISE consists of a polymeric membrane containing Magnesium Ionophore II, a plasticizer to ensure membrane fluidity, and a lipophilic salt to reduce membrane resistance. This membrane is incorporated into an electrode body containing an internal filling solution of a known MgCl₂ concentration and an internal reference electrode (e.g., Ag/AgCl). When the ISE is immersed in a sample, a potential develops across the membrane that is logarithmically proportional to the activity of Mg²⁺ in the sample, as described by the Nernst equation.

Detailed Protocol for Mg²⁺-ISE Fabrication

This protocol describes the preparation of a PVC-based membrane for a magnesium-selective electrode.

Materials:

-

Magnesium Ionophore II (ETH 5214)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

2-Nitrophenyl octyl ether (NPOE) (plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic additive)

-

Tetrahydrofuran (THF), anhydrous

Equipment:

-

Glass rings or petri dishes for membrane casting

-

Level surface

-

Fume hood

-

Vials and magnetic stirrer

-

Electrode bodies

-

Ag/AgCl wire

Membrane Cocktail Composition:

| Component | Weight Percentage | Rationale |

| Magnesium Ionophore II | ~1% | The active sensing component that selectively binds Mg²⁺.[11] |

| PVC | ~33% | Forms the structural matrix of the membrane.[11] |

| NPOE (Plasticizer) | ~65-66% | A solvent mediator that dissolves the ionophore and ensures the mobility of ionic species within the membrane.[11][12] |

| KTpClPB (Lipophilic Additive) | ~1% | An anionic additive that reduces the membrane resistance and can improve the selectivity for divalent cations.[12] |

Step-by-Step Procedure:

-

Preparation of the Membrane Cocktail: a. In a clean, dry glass vial, weigh out the appropriate amounts of Magnesium Ionophore II, PVC, NPOE, and KTpClPB according to the desired composition. b. Add a sufficient amount of anhydrous THF to completely dissolve all components (e.g., 5-10 mL for a total of 200 mg of solid components). c. Cap the vial and stir the mixture with a magnetic stirrer until a homogenous, slightly viscous solution is obtained. This should be done in a fume hood.

-

Membrane Casting: a. Place a clean glass ring or petri dish on a perfectly level surface. b. Carefully pour the membrane cocktail into the glass ring/dish. c. Cover the setup loosely to allow for slow evaporation of the THF. A slow evaporation process is crucial for forming a uniform, mechanically stable membrane. d. Allow the THF to evaporate completely, which may take 24-48 hours. The result will be a transparent, flexible membrane.

-

Electrode Assembly: a. Cut a small disc (typically 5-7 mm in diameter) from the cast membrane using a sharp cork borer. b. Mount the membrane disc into the tip of the ISE electrode body, ensuring a watertight seal. c. Fill the electrode body with the internal filling solution (e.g., 0.01 M MgCl₂). d. Insert the internal reference electrode (Ag/AgCl wire) into the filling solution. e. Condition the electrode by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours before use.

Optical Sensing with Magnesium Ionophore II

While less common, Magnesium Ionophore II can also be incorporated into optical sensors, or "optodes".[14] In this format, the ionophore is part of a sensing film that also contains a chromoionophore (a dye that changes its optical properties upon ion binding) and an ionic additive.[14] The binding of Mg²⁺ by the ionophore leads to a change in the protonation state of the chromoionophore, resulting in a measurable change in absorbance or fluorescence.[14] This approach allows for non-electrical, optical detection of magnesium concentrations.

Practical Considerations and Troubleshooting

For accurate and reproducible measurements, several factors must be considered:

-

pH Sensitivity: The response of Mg²⁺-ISEs can be affected by pH.[6][15] At low pH values (typically below 5.5), the ionophore may be protonated, leading to interference from H⁺ ions.[15] It is therefore recommended to work within a pH range of approximately 5.5 to 9.0.[16]

-

Calibration: A multi-point calibration using standard solutions of known Mg²⁺ concentrations is essential before measuring unknown samples. The calibration standards should have an ionic strength similar to that of the samples.

-

Interference: As mentioned, high concentrations of other cations, especially Ca²⁺, can interfere with the measurement.[17] If significant interference is expected, the concentration of the interfering ion should be determined independently and a correction applied using the Nikolsky-Eisenman equation.[17]

Common Troubleshooting Scenarios:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Noisy or Unstable Readings | Air bubble on the membrane surface; Clogged reference electrode junction; Insufficient filling solution.[18] | Gently tap the electrode to dislodge bubbles; Clean or replace the reference electrode; Refill the electrode. |

| Slow Response Time | Electrode stored improperly; Membrane surface contaminated.[18] | Recondition the electrode by soaking in MgCl₂ solution; Polish the membrane surface gently; Prepare a new membrane if necessary. |

| Incorrect Slope in Calibration | Incorrectly prepared standards; Contaminated standards; Faulty electrode.[19] | Prepare fresh standards using high-purity water and salts; Check the internal components of the electrode; Recast the membrane. |

Conclusion

Magnesium Ionophore II (ETH 5214) stands out as a highly effective and selective tool for the detection and quantification of magnesium ions. Its primary application in ion-selective electrodes has empowered researchers and clinicians to accurately measure iMg²⁺ in complex biological matrices, providing valuable insights into the role of magnesium in health and disease.[3][4] By understanding the principles of its operation and adhering to best practices in electrode fabrication and measurement, professionals in research and drug development can leverage this powerful molecule to advance their understanding of magnesium's critical biological functions.

References

-

Suzuki, K., Ohzora, H., Tohda, K., Miyazaki, K., Watanabe, K., Inoue, H., & Shirai, T. (n.d.). Magnesium Ion-Selective Optodes Based on a Neutral Ionophore and a Lipophilic Cationic Dye. J-Stage. Available at: [Link]

- Adeli, A., Sanavi Khoshnood, R., Beyramabadi, S. A., Pordel, M., & Morsali, A. (2022). Design and preparation of Magnesium (II) selective electrode based on novel synthetic ligand and optimization by D-optimal method. Journal of Applied Chemistry, 16(2), 56-71.

- Google Patents. (n.d.). WO2020007623A1 - Magnesium ion selective membranes.

-

Oriental Journal of Chemistry. (n.d.). A Heterogeneous Precipitate Based Magnesium Ion Selective Electrode-Its Preparation and Analytical Application. Available at: [Link]

-

Spichiger, U. E., Eugster, R., Rusterholz, B., & Simon, W. (1993). Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition. Clinical Chemistry, 39(5), 824-830. Available at: [Link]

-

Li, Y., et al. (2022). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. Coordination Chemistry Reviews, 453, 214316. Available at: [Link]

-

El-Tohamy, M. F., et al. (2023). A chemically modified solid-state sensor for magnesium(II) ions and esomeprazole magnesium potentiometric assay. RSC Advances, 13(3), 1845-1854. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2024). Fabrication of a new magnesiun-ion selective electrode (Mg-ISE) based on photopolymer of poly(Tetrahydrofurfuryl Acrylate)(pTHFA) thin-films. Available at: [Link]

-

Murphy, E. (1993). Measurement of intracellular ionized magnesium. Mineral and Electrolyte Metabolism, 19(4-5), 250-258. Available at: [Link]

-

Cole-Parmer. (2015, April 2). Ion-Selective Electrode Issues and What to Check. Available at: [Link]

-

Anconelli, L., et al. (2025). Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye. STAR Protocols, 6(3), 103956. Available at: [Link]

-

MySkinRecipes. (n.d.). Magnesium ionophore II. Available at: [Link]

-

Ferioli, M. E., & Malfacini, D. (2012). Intracellular magnesium detection by fluorescent indicators. Methods in Enzymology, 505, 421-444. Available at: [Link]

-

Romani, A. M. P. (2011). Intracellular magnesium homeostasis. In Magnesium in the Central Nervous System. University of Adelaide Press. Available at: [Link]

-

Anconelli, L., et al. (2025). Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye. STAR Protocols. Available at: [Link]

-

MDPI. (2025). CMOS-Based Implantable Multi-Ion Image Sensor for Mg2+ Measurement in the Brain. Biosensors, 15(4), 133. Available at: [Link]

-

MilliporeSigma. (n.d.). Magnesium ionophore II. Available at: [Link]

- Google Patents. (n.d.). AU2016215586B2 - Improved magnesium ion selective membranes.

-

Kim, S. K., et al. (2007). Magnesium Ion Selective Two-Photon Fluorescent Probe Based on a Benzo[h]chromene Derivative for in Vivo Imaging. The Journal of Organic Chemistry, 72(6), 2088-2096. Available at: [Link]

-

NT Sensors. (n.d.). Magnesium Ion Selective Electrode. Available at: [Link]

-

Sokalski, T., et al. (2012). Selectivity coefficients of ion-selective magnesium electrodes used for simultaneous determination of magnesium and calcium ions. Talanta, 93, 272-278. Available at: [Link]

-

Smart Storm. (n.d.). Ion Selective Electrodes. Interference and Selectivity. Available at: [Link]

-

Preprints.org. (2025). Advances in Optical Sensors for Magnesium Ion Detection. Available at: [Link]

-

Kim, S. K., et al. (2007). Magnesium ion selective two-photon fluorescent probe based on a benzo[h]chromene derivative for in vivo imaging. The Journal of Organic Chemistry, 72(6), 2088-2096. Available at: [Link]

-

Scientific Reports. (2026). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Available at: [Link]

-

Journal of Solution Chemistry. (2009). Measurement of Magnesium Stability Constants of Biologically Relevant Ligands by Simultaneous Use of pH and Ion-Selective Electrodes. Available at: [Link]

-

Rouilly, M., et al. (1990). Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum. Clinical Chemistry, 36(3), 466-469. Available at: [Link]

-

ResearchGate. (2021). Prospects for Improved Magnesocene‐Based Magnesium Battery Electrolytes. Available at: [Link]

-

Altura, B. M., & Altura, B. T. (1994). Role of magnesium in patho-physiological processes and the clinical utility of magnesium ion selective electrodes. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 217, 5-21. Available at: [Link]

Sources

- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Advances in Optical Sensors for Magnesium Ion Detection [ijraset.com]

- 3. Role of magnesium in patho-physiological processes and the clinical utility of magnesium ion selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemically modified solid-state sensor for magnesium( ii ) ions and esomeprazole magnesium potentiometric assay - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06839G [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Magnesium ionophore II [myskinrecipes.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Selectivity coefficients of ion-selective magnesium electrodes used for simultaneous determination of magnesium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. coleparmer.com [coleparmer.com]

- 19. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Core Principles of Ion-Selective Electrodes Utilizing Magnesium Ionophore II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing ion-selective electrodes (ISEs), with a specific focus on the application of Magnesium Ionophore II for the potentiometric determination of magnesium ions. As a senior application scientist, this document synthesizes technical accuracy with field-proven insights to offer a self-validating system of protocols and mechanistic understanding.

Introduction: The Essence of Ion-Selective Electrodes

An ion-selective electrode (ISE) is a specialized sensor designed to convert the activity of a specific ion within a solution into a measurable electrical potential.[1][2][3] This analytical technique, known as potentiometry, provides a real-time, non-destructive method for quantifying ion concentrations across a wide range.[2] The core of an ISE's functionality lies in its ion-selective membrane, which exhibits a high affinity for the target ion, thereby generating a potential difference that can be measured against a stable reference electrode.[1][4]

The theoretical underpinning of ISE measurements is the Nernst equation, which describes the relationship between the measured electrode potential (E) and the activity of the ion of interest (a).[1][2][3][4]

Nernst Equation: E = E₀ + (2.303 * RT / nF) * log(a)

Where:

-

E is the measured potential.

-

E₀ is a constant potential factor.

-

R is the universal gas constant.

-

T is the absolute temperature in Kelvin.

-

n is the charge of the ion.

-

F is the Faraday constant.

-

a is the activity of the ion.

For a divalent cation like magnesium (Mg²⁺) at 25°C, the ideal Nernstian slope is approximately 29.6 mV per decade change in ion activity.[5]

The Heart of Selectivity: The Ionophore-Based Membrane

The defining component of a magnesium-selective electrode is its polymer membrane, which is meticulously engineered to exhibit high selectivity for Mg²⁺ ions. These membranes are typically composed of a high-molecular-weight polymer matrix, a plasticizer, an ion-exchanger, and, most critically, an ionophore.[1][4]

Magnesium Ionophore II: A Synthetic Key for a Metallic Lock

Magnesium Ionophore II, also known as ETH 5214, is a synthetic, neutral ionophore specifically designed for the selective complexation of magnesium ions.[6][7] Its chemical name is N,N′′-Octamethylene-bis(N′-heptyl-N′-methyl-methylmalonamide).[6][7] The molecular structure of this ionophore creates a three-dimensional cavity with a size and coordination geometry that is highly complementary to the ionic radius and charge density of the Mg²⁺ ion. This "lock and key" mechanism is the foundation of the electrode's selectivity, allowing it to preferentially bind with magnesium ions even in the presence of other cations.[8]

Membrane Composition and the Synergy of Components

A typical formulation for a magnesium-selective PVC membrane is a carefully balanced mixture of several key components:

-

Poly(vinyl chloride) (PVC): Provides the structural integrity of the membrane.[9][10]

-

Plasticizer: A lipophilic solvent, such as 2-nitrophenyl octyl ether (o-NPOE), that dissolves the other membrane components and facilitates ion mobility within the membrane.

-

Magnesium Ionophore II: The active component responsible for selective Mg²⁺ binding.

-

Lipophilic Salt (Ion-Exchanger): A compound like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is often included to reduce the membrane's electrical resistance and improve the stability of the potential.

The precise ratio of these components is critical for optimal electrode performance, influencing factors such as selectivity, response time, and lifespan.

The Potentiometric Measurement: A Cascade of Events

The generation of a measurable potential at the magnesium ISE involves a series of equilibria at the interface between the sample solution and the ion-selective membrane.

-

Ion Recognition: At the membrane-solution interface, Magnesium Ionophore II selectively complexes with Mg²⁺ ions from the sample.

-

Phase Boundary Potential: This selective binding creates a charge separation at the interface, establishing a phase boundary potential.

-

Internal Filling Solution: The ion-selective membrane separates the sample solution from an internal filling solution containing a fixed concentration of MgCl₂.[4]

-

Internal Reference Electrode: An internal reference electrode, typically Ag/AgCl, is immersed in the internal filling solution, providing a stable internal potential.[4]

-

Overall Potential Measurement: The potential difference between the internal reference electrode and an external reference electrode (immersed in the sample solution) is measured by a high-impedance voltmeter. This measured potential is directly proportional to the logarithm of the magnesium ion activity in the sample, as described by the Nernst equation.[1][3]

Caption: Potentiometric measurement setup for a magnesium ISE.

Critical Performance Characteristics: A Quantitative Perspective

The efficacy of a magnesium ISE is defined by several key performance metrics. Understanding these parameters is crucial for accurate and reliable measurements.

| Performance Characteristic | Typical Value/Range for Mg²⁺ ISE with Ionophore II | Significance |

| Linear Concentration Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M | The range of Mg²⁺ concentrations over which the electrode exhibits a Nernstian response. |

| Nernstian Slope | ~29 mV/decade | A slope close to the theoretical value of 29.6 mV/decade indicates ideal electrode behavior. |

| Response Time | Typically < 30 seconds | The time required for the electrode to reach a stable potential after being introduced to the sample. |

| Selectivity Coefficients (log KpotMg,J) | Varies for different interfering ions. | A quantitative measure of the electrode's preference for Mg²⁺ over other ions (J). Lower values indicate better selectivity. |

| Operational pH Range | 3.5 to 9.0 | The pH range within which the electrode potential is independent of hydrogen ion concentration. |

| Lifetime | Several weeks to months | The duration over which the electrode maintains its performance characteristics. Limited by the leaching of membrane components.[11] |

Navigating the Matrix: Interferences and Mitigation Strategies

While highly selective, magnesium ISEs are not entirely immune to interference from other ions present in the sample matrix. The most significant interfering ions are typically other divalent cations, particularly calcium (Ca²⁺), due to their similar charge and size.[8][12]

The selectivity of the electrode is quantified by the potentiometric selectivity coefficient (KpotMg,J), which describes the electrode's response to an interfering ion (J) relative to its response to magnesium.

Strategies to mitigate interferences include:

-

Sample Pre-treatment: The use of ionic strength adjustment buffers (ISABs) can help to maintain a constant ionic background and complex interfering ions.[13]

-

Mathematical Correction: In some cases, the concentrations of major interfering ions can be measured independently, and their contribution to the potential can be mathematically subtracted.

Experimental Protocol: Preparation of a Magnesium-Selective PVC Membrane

This protocol outlines the fundamental steps for the fabrication of a magnesium-selective membrane, a critical skill for researchers developing or customizing their own ISEs.

Materials:

-

Magnesium Ionophore II

-

High molecular weight Poly(vinyl chloride) (PVC)

-

2-Nitrophenyl octyl ether (o-NPOE) (plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (ion-exchanger)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Component Weighing: Accurately weigh the membrane components in the desired ratio. A typical composition might be: 1-2% Magnesium Ionophore II, 30-35% PVC, 60-65% o-NPOE, and 0.5-1% KTpClPB.

-

Dissolution: Dissolve the weighed components in a minimal amount of fresh THF in a small, clean glass vial.

-

Homogenization: Gently swirl the vial until all components are fully dissolved, resulting in a clear, slightly viscous solution.

-

Casting: Pour the solution into a clean, flat glass ring or petri dish placed on a level surface.

-

Solvent Evaporation: Cover the casting surface with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for the formation of a uniform, mechanically stable membrane.

-

Membrane Sectioning: Once the membrane is completely dry and transparent, carefully cut out small discs of the desired diameter (typically 5-7 mm) using a sharp cork borer.

-

Electrode Assembly: Mount the membrane disc into the body of an ISE, ensuring a watertight seal.

-

Conditioning: Before use, the electrode must be conditioned by soaking it in a 0.01 M MgCl₂ solution for several hours to ensure equilibrium is established between the membrane and the solution.[14]

Caption: Workflow for the preparation of a magnesium-selective PVC membrane.

Applications in Research and Drug Development

The ability to accurately measure free magnesium ion concentrations is of paramount importance in numerous scientific disciplines.

-

Clinical Diagnostics: Magnesium-selective ISEs are used to determine ionized magnesium levels in biological fluids such as blood, serum, and plasma.[8][15][16] This is crucial for diagnosing and monitoring conditions related to magnesium deficiency (hypomagnesemia) or excess (hypermagnesemia).[8]

-

Physiological Research: These electrodes are invaluable tools for studying the physiological roles of magnesium in processes such as neuromuscular transmission, cardiac function, and enzyme catalysis.[15]

-

Pharmaceutical Analysis: ISEs can be employed for the quality control of pharmaceutical formulations containing magnesium.[12]

-

Environmental Monitoring: The determination of water hardness, which is largely influenced by the concentration of magnesium and calcium ions, can be performed using magnesium-selective electrodes.[8]

Conclusion: A Powerful Tool for Selective Ion Sensing

Ion-selective electrodes based on Magnesium Ionophore II represent a robust and reliable analytical tool for the selective determination of magnesium ions. A thorough understanding of the underlying principles of potentiometry, the critical role of the ionophore-doped membrane, and the factors influencing electrode performance is essential for leveraging the full potential of this technology in research, clinical, and industrial settings. The ability to fabricate and customize these sensors provides researchers with a versatile platform for a wide array of applications, from fundamental biological studies to the development of novel therapeutic agents.

References

-

Ion Selective Electrode Theory. Available at: [Link]

-

Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex. Available at: [Link]

-

Adeli, A., Sanavi Khoshnood, R., Beyramabadi, S. A., Pordel, M., & Morsalia, A. (1401). Design and preparation of Magnesium (II) selective electrode based on novel synthetic ligand and optimization by D-optimal method. نشریه علمی پژوهشی دانشگاه آزاد اسلامی, 16(2), 56-71. Available at: [Link]

-

Potentiometric Sensors and Ion-Selective Electrodes | Electrochemistry Class Notes. Available at: [Link]

-

Ion-selective electrode - Wikipedia. Available at: [Link]

-

ISE Selectivity And Interferences - EDT Direction. Available at: [Link]

-

Altura, B. T. (1996). Role of magnesium in patho-physiological processes and the clinical utility of magnesium ion selective electrodes. Scandinavian journal of clinical and laboratory investigation. Supplementum, 224, 211–234. Available at: [Link]

- WO2020007623A1 - Magnesium ion selective membranes - Google Patents.

- EP3818365A1 - Magnesium ion selective pvc membranes - Google Patents.

-

The application of magnesium ion selective electrode in clinical analysis - ResearchGate. Available at: [Link]

-

A Heterogeneous Precipitate Based Magnesium Ion Selective Electrode-Its Preparation and Analytical Application - Oriental Journal of Chemistry. Available at: [Link]

-

PVC Based Ion-Exchange Membrane Blended with Magnesium Oxide Nanoparticles for Desalination. Available at: [Link]

-